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Introduction

Thulium (Tm) is a rare-earth element that exhibits strong fluorescence in the infrared region,
making it a compelling candidate for applications in infrared (IR) technology. When
incorporated into suitable host materials, such as chalcogenide glasses and transition metal
dichalcogenides, the unique energy level structure of the trivalent thulium ion (Tms3*) allows for
efficient emission and sensing in the short-wave infrared (SWIR) and mid-wave infrared
(MWIR) bands. This document provides an overview of the application of thulium-doped
sulfides, specifically Thulium-doped Gallium Lanthanum Sulfide (Tm:GLS) and Thulium-doped
Tin Sulfide (TmM:SnSz2), in the context of infrared detection and sensing systems. While direct
photoconductive or photovoltaic detectors based on these materials are still an emerging area
of research, their robust spectroscopic properties make them highly suitable for use as active
materials in fluorescence-based sensors and as sources for IR detection systems.

Principle of Operation: Infrared Emission from Tm?3*
lons

The infrared activity of thulium-doped sulfides originates from the intra-4f electronic transitions
of the Tm3* ion. The low phonon energies of sulfide host materials, such as GLS and SnSz,
minimize non-radiative decay, thereby enhancing the quantum efficiency of these IR transitions.
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[1][2][3] Key electronic transitions of the Tm3* ion are responsible for its characteristic infrared
emission bands. For instance, in Tm:GLS, notable fluorescence is observed at approximately
1.8 um and 3.8 um.[2][3][4] The 3.8 um emission is particularly significant as it aligns with an
atmospheric transmission window, making it ideal for remote sensing applications.[2][3][4]
Similarly, Tm3* doped into SnS:z exhibits sharp emission lines corresponding to the 3Hs — 3He
and 3F2,3 — 3He transitions in the near-infrared region.[1][5]

Energy Level Diagram for Tm3* in a Sulfide Host

The following diagram illustrates the key energy levels and radiative transitions of the Tm3* ion

that are relevant for infrared applications.
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Caption: Energy level diagram of Tm3* showing key infrared transitions.

Material Properties and Data

The selection of the host material is critical for optimizing the performance of thulium-based
infrared materials. Chalcogenide glasses like Gallium Lanthanum Sulfide (GLS) are
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advantageous due to their low phonon energy, high refractive index, and excellent solubility for

rare-earth ions.[6][7] Layered materials such as Tin Sulfide (SnS2) offer the potential for

creating low-dimensional optoelectronic devices.[1][5]

Spectroscopic and Thermal Properties of Thulium-

Doped Sulfides

Property

Thulium-doped
Gallium Lanthanum
Sulfide (Tm:GLS)

Thulium-doped Tin
Sulfide (Tm:SnS2)

Reference(s)

Host Material

Gallium Lanthanum
Sulfide (GLS) Glass

Tin (IV) Sulfide (SnS2)
Crystal

[1](6]

Key IR Emission

Bands

~1.2 ym, ~1.8 pm,
~2.3 ym, ~3.8 pm

~1.24 pym (3Ha — 3He),

~1.43 um (3F2,3 -
3He)

[11(21[4]

Quantum Efficiency
(3.8 um)

~3%

Not Reported

[2]

Refractive Index of
Host

~2.4 at 1.014 pym

~2.2-2.4 (bandgap
dependent)

[1](7]

Thermal Stability of
Host

Up to 550°C

Stable

[7]

Synthesis Method

Melt-quenching

High-Pressure High-
Temperature (HPHT)
Synthesis

[1](6]

Experimental Protocols
Protocol for Synthesis of Thulium-doped Tin Sulfide
(Tm:SnS2) via HPHT

This protocol is adapted from the high-pressure high-temperature (HPHT) synthesis method for

creating crystalline Tm-doped SnS2.[1][8]

Materials:
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e High-purity Tin (Sn) powder (99.99%)

o High-purity Sulfur (S) powder (99.99%)

o High-purity Thulium (Tm) powder (99.99%)
o Graphite capsule

o Toroid-type high-pressure apparatus
Procedure:

e Precursor Alloy Preparation:

[e]

Prepare a precursor alloy of Sn and Tm, for example, with a target composition of TmSns,
to ensure homogeneous doping.

[¢]

Mix Sn and Tm powders in the desired molar ratio inside a graphite crucible.

[e]

Heat the mixture to 1500-2000°C under a pressure of approximately 8 GPa for 120
seconds to form the alloy.

[e]

Rapidly cool the alloy under pressure to maintain homogeneity.
¢ Synthesis of Tm:SnSz:
o Crush the prepared Tm-Sn alloy into a fine powder.

o Mix the alloy powder with sulfur powder. A slight excess of sulfur is recommended to
ensure the formation of disulfide.

o Press the mixture into a pellet and place it inside a graphite capsule.
o Place the capsule into the high-pressure apparatus.
o Increase the pressure to 8-9 GPa and the temperature to approximately 1600°C.

o Hold these conditions for 60 seconds.
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o Cool the sample to room temperature before releasing the pressure.

o Post-Synthesis Purification:
o Mechanically remove any adhering graphite from the synthesized ingot.

o The resulting material will be crystalline Tm:SnS-.

HPHT Synthesis Workflow for Tm:SnS2
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Caption: Workflow for the HPHT synthesis of Tm:SnSa.

Protocol for Fabrication of a Thin-Film Device for
Characterization

This is a general protocol for fabricating a simple thin-film device on a Si/SiO2 substrate for
subsequent characterization of the material's optoelectronic properties.

Materials:

e Synthesized Tm:SnS: crystals or Tm:GLS glass target

e Si/SiO2 substrate (300 nm SiO2)

o Adhesive tape (for exfoliation) or Pulsed Laser Deposition (PLD) / Sputtering system
» Photolithography equipment and reagents

e Metal evaporation system (e.g., for Gold/Titanium electrodes)

o Acetone, Isopropanol
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Procedure:
e Substrate Preparation:

o Clean the Si/SiO2 substrate by sonicating in acetone and isopropanol for 10 minutes each,
then dry with nitrogen gas.

e Thin Film Deposition:
o For Tm:SnS:z (Exfoliation):

» Use adhesive tape to mechanically exfoliate thin flakes from the bulk Tm:SnS: crystal.

(1]
= Transfer the exfoliated flakes onto the cleaned Si/SiO2 substrate.
o For Tm:GLS (PLD/Sputtering):

» Use a prepared Tm:GLS target in a PLD or sputtering system to deposit a thin film of
the desired thickness onto the substrate.

» Electrode Patterning and Deposition:

o Use standard photolithography to define the electrode pattern (e.qg., interdigitated
electrodes) on the thin film.

o Deposit metal contacts (e.g., 10 nm Ti/ 50 nm Au) using an e-beam or thermal evaporator.

o Perform a lift-off process in acetone to remove the photoresist and excess metal, leaving
the desired electrode pattern.

e Annealing (Optional):

o Anneal the device in a controlled atmosphere (e.g., Argon) to improve contact between the
electrodes and the thin film.
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Thin-Film Device Fabrication Workflow

Clean Si/SiO2 Substrate

l

Deposit Thin Film
(Exfoliation or PLD)

l

Define Electrode Pattern
(Photolithography)

l

Deposit Metal Contacts
(Evaporation)

l

Lift-off Process

l

Anneal Device (Optional)
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Caption: General workflow for fabricating a thin-film device.
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Characterization Protocols
Spectroscopic Characterization

e Photoluminescence (PL) Spectroscopy:
o Use a laser source (e.g., 532 nm or a tunable laser) to excite the sample.

o Collect the emitted light using a spectrometer equipped with an appropriate detector (e.g.,
InGaAs for NIR, InSb for MWIR).

o This will identify the characteristic emission peaks of the Tm3* ions.[1][2]
o Absorption Spectroscopy:

o Use a broadband light source and a spectrometer to measure the transmission and
reflection spectra of the material.

o This will determine the absorption bands of the Tm3* ions and the band edge of the host
material.

Optoelectronic Characterization

o Current-Voltage (I-V) Measurements:
o Mount the fabricated device on a probe station.

o Use a semiconductor parameter analyzer to measure the current as a function of the
applied voltage in the dark and under illumination from an IR source.

e Photoresponsivity Measurement:
o Illuminate the device with a calibrated IR source of known power and wavelength.
o Measure the generated photocurrent.

o Calculate responsivity (R) using the formula: R =1_ph / P_in, where |_ph is the
photocurrent and P_in is the incident optical power.
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Conclusion

Thulium-doped sulfides, particularly Tm:GLS and Tm:SnSz, are promising materials for infrared
applications. Their strong fluorescence in the SWIR and MWIR regions makes them suitable for
use in remote sensing, gas sensing, and as active components in IR light sources. While their
direct application as photodetector materials is an area requiring further investigation, the
protocols provided here for synthesis, fabrication, and characterization offer a foundational
framework for researchers and scientists to explore the full potential of these materials in the
development of next-generation infrared technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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